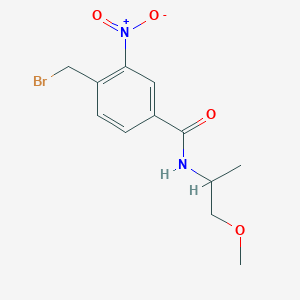
4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide is a complex organic compound with a unique structure that includes a bromomethyl group, a methoxypropan-2-yl group, and a nitrobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The bromomethyl group is introduced through a bromination reaction, while the methoxypropan-2-yl group is added via an alkylation reaction. The nitro group is usually introduced through a nitration reaction using concentrated nitric acid and sulfuric acid as reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide.
Reduction: Formation of 4-(bromomethyl)-N-(1-methoxypropan-2-yl)-3-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- (4-bromophenyl)methylamine
- 1-(4-bromophenyl)ethylamine
- 2-(4-Bromophenyl)ethylamine
Uniqueness
4-(Bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide is unique due to the presence of both a bromomethyl group and a nitro group on the benzamide structure
Propiedades
Número CAS |
651026-67-4 |
|---|---|
Fórmula molecular |
C12H15BrN2O4 |
Peso molecular |
331.16 g/mol |
Nombre IUPAC |
4-(bromomethyl)-N-(1-methoxypropan-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C12H15BrN2O4/c1-8(7-19-2)14-12(16)9-3-4-10(6-13)11(5-9)15(17)18/h3-5,8H,6-7H2,1-2H3,(H,14,16) |
Clave InChI |
LFTNXWSEQWHXAI-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)NC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium]](/img/structure/B12604250.png)
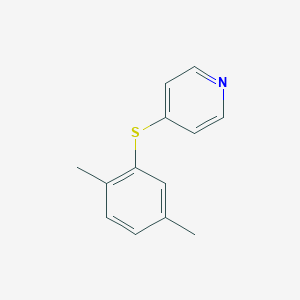

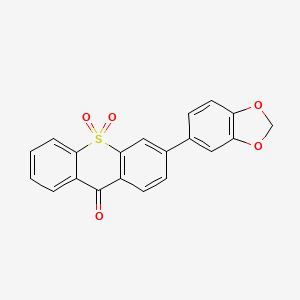
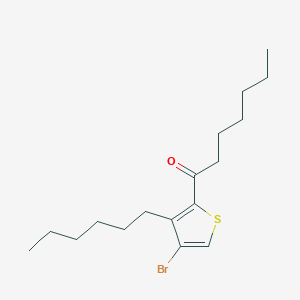
methanone](/img/structure/B12604282.png)
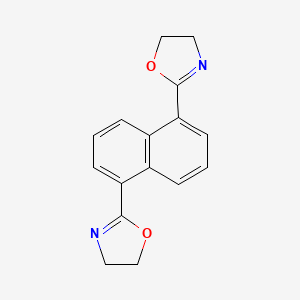
![8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide](/img/structure/B12604293.png)
![6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride](/img/structure/B12604298.png)
![4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}benzonitrile](/img/structure/B12604303.png)
![3,5-Dichloro-n-[(4-fluoro-1-hexylpiperidin-4-yl)methyl]benzamide](/img/structure/B12604309.png)
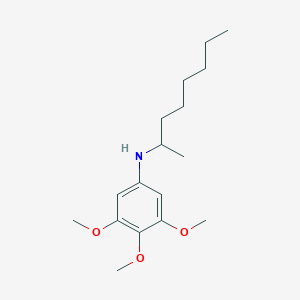
![N-Pyridin-3-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12604329.png)
![2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B12604337.png)
